Due to its structural similarity to natural lactosylceramides, C6 NBD-Sphingosine, beta-D-lactosyl can be incorporated into cellular membranes. The fluorescent NBD tag allows researchers to track the movement and distribution of sphingolipids within cells and across different cellular compartments using fluorescence microscopy. This information helps understand the cellular trafficking pathways and localization of sphingolipids, which are crucial for various cellular functions.
C6 NBD-Sphingosine, beta-D-lactosyl can be used in assays to study the interaction of sphingolipids with various proteins. The fluorescent tag allows researchers to monitor the binding and dissociation of the probe to the protein of interest using techniques like fluorescence resonance energy transfer (FRET). This information helps elucidate the role of sphingolipid-protein interactions in various cellular processes, such as signal transduction and membrane organization.
C6 NBD-Sphingosine, beta-D-lactosyl can be used as a substrate in enzymatic assays to measure the activity of sphingomyelinases, enzymes that degrade sphingomyelins (a type of sphingolipid) into ceramide and phosphocholine. By monitoring the release of the fluorescent NBD tag upon sphingomyelinase activity, researchers can quantify the enzyme's activity and study its regulation under different conditions. This information is crucial for understanding the role of sphingomyelinases in various biological processes, including cell death, differentiation, and membrane homeostasis.
C6 NBD-Sphingosine, beta-D-lactosyl is a specialized sphingolipid characterized by its fluorescent properties, making it a valuable tool in biological research. With the empirical formula C42H69N5O16 and a molecular weight of 900.02 g/mol, this compound serves as a fluorescently labeled fatty acid sphingolipid membrane probe. It plays a crucial role in various physiological processes, particularly in cell membrane dynamics and signaling pathways.
C6 NBD-Lactosylceramide itself doesn't have a known biological function. Its primary purpose is to mimic natural lactosylceramide while allowing researchers to track its movement within cells using its fluorescent tag []. By studying its distribution and interactions with other cellular components, scientists can gain insights into how lactosylceramide functions in various biological processes.
C6 NBD-Sphingosine, beta-D-lactosyl exhibits significant biological activity:
The synthesis of C6 NBD-Sphingosine, beta-D-lactosyl can be achieved through various methods:
C6 NBD-Sphingosine, beta-D-lactosyl has several applications in scientific research:
Interaction studies involving C6 NBD-Sphingosine, beta-D-lactosyl focus on its behavior within biological membranes:
C6 NBD-Sphingosine, beta-D-lactosyl shares similarities with other sphingolipids but possesses unique characteristics that set it apart:
Compound Name | Molecular Formula | Key Features |
---|---|---|
C12 NBD-Sphingosine, beta-D-lactosyl | C48H81N5O16 | Longer carbon chain; used similarly as a fluorescent probe. |
Lactosylceramide | C24H47NO12 | Lacks fluorescent labeling; involved in cellular recognition processes. |
N-Stearoyl-DL-dihydrolactocerebroside | C48H93NO13 | Contains stearoyl group; important for structural integrity of membranes. |
C6 NBD-Sphingosine, beta-D-lactosyl is unique due to its fluorescent properties that facilitate real-time imaging studies, making it particularly valuable for understanding lipid dynamics in live cells.
C6 NBD-Sphingosine, beta-D-lactosyl is systematically named N-[(1S,2R,3E)-1-[[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide. This name reflects its structural components:
Synonyms include C6 NBD Lactosylceramide (d18:1/6:0) and N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1′-sphingosine.
The molecular formula of C6 NBD-Sphingosine, beta-D-lactosyl is C₄₂H₆₉N₅O₁₆, with a calculated molecular weight of 900.02 g/mol (Table 1).
Element | Quantity | Atomic Weight (g/mol) | Contribution to Molar Mass (%) |
---|---|---|---|
Carbon | 42 | 12.01 | 56.05% |
Hydrogen | 69 | 1.008 | 7.73% |
Nitrogen | 5 | 14.01 | 7.78% |
Oxygen | 16 | 16.00 | 28.44% |
Table 1: Elemental composition and molar mass contribution
The compound’s acyl chain composition includes a C18:1 sphingosine (d18:1) and a C6:0 fatty acid (hexanamide), contributing to its hydrophobic properties.
While explicit NMR or mass spectrometry data are not publicly available, structural insights derive from:
Crystal structures of human glycolipid transfer protein (GLTP) bound to lactosylceramide reveal:
Molecular dynamics simulations of LgtC (a glycosyltransferase) bound to lactosylceramide highlight:
The synthesis of C6 NBD-Sphingosine, beta-D-lactosyl represents a sophisticated approach to creating fluorescent sphingolipid analogs that maintain biological functionality while enabling precise analytical detection [3]. This compound, with the molecular formula C42H69N5O16 and molecular weight of 900.02 Da, serves as a fluorescent analog of natural lactosylceramide that incorporates the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) fluorophore [1].
The primary synthetic strategy employs N-acylation methodology, where sphingosine backbone molecules undergo coupling reactions with NBD-modified fatty acid derivatives [3]. The synthesis typically begins with the preparation of NBD-hexanoic acid, which contains the fluorescent nitrobenzoxadiazole moiety attached to a six-carbon fatty acid chain [11]. This activated NBD-fatty acid derivative then undergoes coupling with lactosylsphingosine substrates through amide bond formation [3].
The coupling reaction is facilitated by phosphorus-based reagents, particularly triphenylphosphine in combination with 2,2-dipyridyldisulfide, which activate the carboxylic acid functionality for nucleophilic attack by the amino group of the sphingosine backbone [3]. Alternative coupling strategies utilize trimethylsilyl triflate or boron trifluoride diethyl etherate as Lewis acid catalysts to promote glycosidic bond formation when building the lactosyl moiety onto the sphingosine backbone [41].
Reaction Parameter | Optimal Conditions | Alternative Conditions |
---|---|---|
Temperature (°C) | 35-37 | 25-60 |
Reaction Time (hours) | 0.5-2.0 | 3-16 |
pH Range | 7.0-7.4 | 5.8-8.0 |
Solvent System | CHCl3:MeOH (2:1) | DCM, THF |
Coupling Reagents | PPh3, 2,2-dipyridyldisulfide | TMSOTf, BF3·OEt2 |
Substrate Concentration (μM) | 10-50 | 1-100 |
Product Yield (%) | 60-90 | 30-88 |
Reaction Volume (μL) | 20-100 | 50-250 |
The synthetic pathway requires careful control of reaction conditions to prevent degradation of the NBD fluorophore and maintain the integrity of the glycosidic linkages [34]. Temperature optimization is critical, as elevated temperatures above 60°C can lead to fluorophore decomposition, while temperatures below 25°C result in incomplete coupling reactions [34]. The reaction typically proceeds under an inert atmosphere to prevent oxidative degradation of the NBD moiety [22].
Solvent selection plays a crucial role in synthesis success, with chloroform-methanol mixtures providing optimal solubility for both the hydrophobic sphingosine backbone and the polar lactose moiety [34]. The dichloromethane alternative offers improved handling characteristics but may require longer reaction times to achieve comparable yields [42]. Reaction monitoring employs thin layer chromatography using fluorescence detection to track product formation and assess reaction completion [18].
The stereoselective construction of the beta-D-lactosyl linkage requires precise control of glycosylation conditions [41]. The use of protected lactose donors with appropriate leaving groups, such as N-phenyltrifluoroacetimidates, enables high-yielding glycosylation reactions with excellent beta-selectivity [41]. The protecting group strategy typically employs benzoyl groups for the sugar hydroxyl functions, which provide both steric control and electronic activation for the glycosylation reaction [41].
The purification of C6 NBD-Sphingosine, beta-D-lactosyl requires sophisticated separation techniques due to the complex mixture of reaction products and the need to achieve high purity standards exceeding 98% [8]. Solid-phase extraction serves as the primary purification method, utilizing the differential interactions between the target compound and various stationary phases [14].
Aminopropyl cartridges provide excellent selectivity for sphingolipid purification through sequential elution protocols [8]. The separation mechanism relies on the ability to sequentially elute different lipid classes based on their polarity and charge characteristics [8]. Free ceramides elute first, followed by neutral glycosphingolipids including the target lactosylceramide analog, then neutral phospholipids such as sphingomyelin, and finally acidic phospholipids [8].
Method | Stationary Phase | Mobile Phase | Separation Time (min) | Purity Achieved (%) |
---|---|---|---|---|
Solid Phase Extraction (SPE) | C18, Aminopropyl cartridges | MeOH/H2O gradients | 5-15 | >95 |
HPLC - Normal Phase | Silica gel | CHCl3:MeOH:H2O (65:25:4) | 6-15 | >98 |
HPLC - Reverse Phase | C8SR, C18 | MeOH/H2O gradients | 10-20 | >98 |
Thin Layer Chromatography (TLC) | Silica gel 60 | CHCl3:MeOH:2M NH4OH (40:10:1) | 15-30 | 85-95 |
Column Chromatography | Iatrobead, Silica gel | Acetone:MeOH (9:1) | 30-60 | 90-98 |
The SPE methodology employs C18 end-capped silica-based cartridges in 96-well plate format for high-throughput purification [14]. The protocol begins with column conditioning using methanol containing 1% formic acid, followed by equilibration with water containing 1% formic acid [14]. Sample loading occurs under controlled vacuum conditions, maintaining a gauge reading of 5-7 inches of mercury to ensure optimal separation efficiency [14].
High-performance liquid chromatography provides superior resolution for the separation of NBD-sphingolipid analogs [11]. Normal-phase HPLC utilizes silica gel stationary phases with isocratic elution systems employing chloroform-methanol-water mixtures [11]. The separation mechanism relies on differential interactions between the polar headgroups and the silica surface, enabling baseline resolution of ceramide, glucocerebroside, and sphingomyelin analogs within 15 minutes [11].
Reverse-phase HPLC employs C8 or C18 stationary phases with methanol-water gradient elution systems [13]. This approach provides separation based on the hydrophobic interactions of the fatty acid chains and sphingosine backbone [13]. The method offers excellent sensitivity with detection limits in the femtomolar range and can distinguish between positional isomers that differ only in the location of the NBD-fatty acid attachment [11].
Thin layer chromatography serves as both an analytical and preparative separation technique [18]. Aluminum-backed silica gel 60 plates provide optimal resolution when developed with chloroform-methanol-water solvent systems [18]. The NBD fluorophore enables direct visualization under ultraviolet illumination, facilitating band identification and quantitative analysis using fluorescence imaging systems [18].
The chromatographic behavior of NBD-sphingolipids follows predictable patterns based on polarity [17]. Less polar components migrate further up the TLC plate, with migration distance inversely related to the number and polarity of functional groups [17]. The retention factor calculation provides reproducible identification parameters, though environmental factors such as humidity, temperature, and plate preparation can influence results [17].
Quality control protocols for C6 NBD-Sphingosine, beta-D-lactosyl establish rigorous standards to ensure consistent product quality and performance in analytical applications [28]. Purity assessment employs multiple complementary analytical techniques to achieve the required >98% purity specification [25].
High-performance liquid chromatography coupled with ultraviolet detection provides primary purity assessment through area normalization methods [28]. The technique utilizes segmented gradients and parallel reaction monitoring to resolve nearly isobaric species that could interfere with quantitative analysis [28]. Detection limits reach the low femtomole per milligram protein level, enabling accurate quantification over seven orders of magnitude dynamic range [28].
Quality Parameter | Method/Specification | Acceptance Criteria |
---|---|---|
Purity Assessment | HPLC-UV, HPLC-MS/MS | >98% purity |
Detection Limit | 50 fmol - 1 pmol | S/N ratio >10 |
Quantitation Limit | 0.6-4.7% | CV <20% |
Linearity Range | 5 orders of magnitude | r² >0.99 |
Precision (RSD %) | <5% (repeatability) | RSD <10% |
Storage Stability | -20°C, dark, >200 days | <5% degradation/month |
pH Stability | pH 5.8-6.5 optimal | No degradation pH 5-7 |
Temperature Stability | 4°C stable, 37°C limited | Half-life >30 days at RT |
Mass spectrometric analysis provides definitive structural confirmation and impurity profiling [28]. High-resolution mass spectrometry enables accurate mass determination with sub-ppm accuracy, facilitating identification of synthetic byproducts and degradation products [22]. The technique employs positive ion electrospray ionization with fragmentation patterns specific to the NBD-lactosylceramide structure [22].
Precision assessment follows International Council for Harmonisation guidelines, evaluating both repeatability and intermediate precision [29]. Repeatability studies employ triplicate determinations across five concentration levels within the linear range, with acceptance criteria requiring relative standard deviation below 5% [29]. Intermediate precision encompasses day-to-day, analyst-to-analyst, and equipment-to-equipment variability, with acceptable performance defined as relative standard deviation below 10% [29].
Stability profiling encompasses multiple stress conditions to establish appropriate storage and handling protocols [23]. Hydrolysis studies demonstrate pseudo-first-order kinetics with a V-shaped pH-rate profile, showing optimal stability at pH 5.8-6.5 [23]. Under neutral conditions, the hydrolysis rate constant averages 8.5 × 10⁻⁴ h⁻¹, corresponding to a half-life exceeding 30 days at room temperature [23].
Temperature stability testing reveals enhanced stability at reduced temperatures [23]. Storage at 4-6°C in the absence of buffer additives extends the half-life to over 200 days [23]. The compound demonstrates particular sensitivity to light exposure, requiring protection from laboratory illumination to prevent fluorophore degradation [18]. Storage under nitrogen atmosphere at -20°C in amber vials provides optimal long-term stability [1].
pH stability investigations show minimal degradation between pH 5-7, with increased hydrolysis rates at extreme pH values [23]. Buffer catalysis contributes to degradation, with acetate, tris, and citrate ions providing general acid-base catalysis that accelerates hydrolysis [23]. The use of phosphate buffers minimizes catalytic effects while maintaining physiological pH conditions [24].
Oxidative stability testing employs accelerated aging protocols under controlled oxygen exposure [23]. The NBD fluorophore shows susceptibility to oxidative degradation, particularly under elevated temperature and light exposure conditions [24]. Antioxidant additives such as butylated hydroxytoluene provide limited protection but may interfere with analytical applications [23].